VP-14637, later renamed MDT-637, is a low molecular weight compound classified as a viral replication inhibitor. [] It has been the subject of extensive research for its potential as an antiviral agent, particularly against respiratory syncytial virus (RSV). [, ]
Molecular Structure Analysis
VP-14637 (MDT-637) functions as a potent RSV fusion inhibitor, preventing the virus from entering and infecting host cells. [, , , , , ] It accomplishes this by binding to a transient conformation of the RSV fusion (F) protein, interfering with the protein's ability to mediate fusion between the viral envelope and the host cell membrane. [, ]
Mechanism of Action
Target: RSV F protein [, , , ]
Binding Site: Hydrophobic cavity within the F protein, interacting with both the HR1 and HR2 domains []
Action: Inhibits conformational changes in the F protein required for fusion [, ]
VP-14637 does not block RSV adsorption to host cells. [, ] Studies using radiolabeled VP-14637 have demonstrated its specific binding to RSV-infected cells. [] This binding is inhibited by another RSV fusion inhibitor, JNJ-2408068, but not by the HR2-derived peptide T-118. []
Physical and Chemical Properties Analysis
Binding Affinity: Exhibits binding affinity to RSV-infected cells corresponding to its inhibitory potency []
Temperature Sensitivity: Binding is substantially compromised at temperatures of 22°C or lower []
Applications
Antiviral Drug Development: It has been investigated as a potential therapeutic agent for treating RSV infections, particularly in infants, toddlers, and other vulnerable populations. [, , , , ]
Understanding RSV Fusion Mechanisms: Studies involving VP-14637 and resistant RSV variants have provided valuable insights into the structural and functional aspects of the RSV F protein and its role in viral fusion. [, ]
Development of Inhalation Devices: Research has focused on developing efficient dry powder inhalers specifically designed to deliver MDT-637 for respiratory treatment. []
Related Compounds
JNJ-2408068 (formerly R-170591)
Compound Description: JNJ-2408068 is a small-molecule inhibitor of respiratory syncytial virus (RSV) that exhibits potent antiviral activity. Similar to VP-14637, it acts by inhibiting RSV-mediated cell fusion. []
Relevance: JNJ-2408068 is structurally related to VP-14637 and shares a similar mechanism of action, inhibiting RSV fusion through interaction with the viral F protein. [] Cross-resistance studies with drug-resistant RSV variants suggest that both compounds target a similar binding site on the F protein. []
BMS-433771
Compound Description: BMS-433771 belongs to a distinct chemical class compared to VP-14637 and JNJ-2408068 but also acts as an RSV fusion inhibitor by targeting the viral F protein. []
Relevance: Although structurally different from VP-14637, BMS-433771 highlights the F protein as a validated target for RSV inhibition. [] The existence of multiple chemical classes targeting F protein underscores the potential for developing diverse anti-RSV therapeutics.
MDT-637
Compound Description: MDT-637 is a small-molecule fusion inhibitor that prevents respiratory syncytial virus (RSV) replication. It is delivered through inhalation and has demonstrated superior in vitro antiviral effects compared to ribavirin. [, ]
Relevance: Although structural information about MDT-637 is limited in the provided context, its description as an RSV fusion inhibitor suggests a functional similarity to VP-14637. [, ] Both compounds target the RSV F protein, albeit potentially through different binding sites or mechanisms.
T-118
Compound Description: T-118 is a peptide derived from the heptad repeat 2 (HR2) region of the RSV F protein. []
Relevance: Unlike VP-14637, which binds to a distinct site on the F protein, T-118 likely exerts its inhibitory effect by directly interfering with the interaction between the HR1 and HR2 domains of the F protein, thereby blocking fusion. [] This difference in binding sites is supported by the observation that T-118 does not inhibit the binding of [3H]VP-14637 to RSV-infected cells. []
Palivizumab
Compound Description: Palivizumab is a monoclonal antibody currently approved for prophylactic use against RSV infection. It targets the RSV F protein. []
Relevance: Palivizumab demonstrates a different approach to inhibiting RSV compared to VP-14637. While VP-14637 is a small molecule targeting a specific binding site on the F protein, Palivizumab is a large antibody that neutralizes the virus by binding to a different epitope on the F protein. [] Notably, RSV variants resistant to VP-14637 remain sensitive to Palivizumab, highlighting their distinct mechanisms of action. []
Ribavirin
Compound Description: Ribavirin is a guanosine analog with broad-spectrum antiviral activity, including against RSV. It is currently approved for the treatment of severe RSV lower respiratory tract infection. [, ]
Relevance: Ribavirin has a different mechanism of action compared to VP-14637. While VP-14637 specifically targets the RSV F protein to inhibit viral fusion, Ribavirin is a nucleoside analog that interferes with viral RNA synthesis. [, ] Similar to Palivizumab, RSV variants resistant to VP-14637 remain sensitive to Ribavirin, further emphasizing their distinct antiviral mechanisms. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TPI-1 is an inhibitor of protein tyrosine phosphatases. TPI-1 (10 ng/ml) increases phosphorylated substrates of the phosphatase SHP-1 in Jurkat T cells, including pLck-pY394, pZap70, and pSlp76. It is selective for SHP-1 over SHP-2, having low activity at the SHP-2 substrate pERK1/2. It increases pLck-pY394 levels by approximately 3.3-fold and increases the number of IFN-γ+ cells in mouse spleen ex vivo following a dose of approximately 3 mg/kg. Oral administration of TPI-1 (3 mg/kg per day) inhibits tumor growth in a B16 melanoma mouse xenograft model. TPI-1, also known as Tyrosine Phosphatase Inhibitor 1, is a SHP-1 inhibitor. TPI-1 selectively increased SHP-1 phospho-substrates (pLck-pY394, pZap70, and pSlp76) in Jurkat T cells but had little effects on pERK1/2 or pLck-pY505 regulated by phosphatases SHP-2 or CD45, respectively. TPI-1 induced mouse splenic-IFN-gamma(+) cells in vitro, approximately 58-fold more effective than sodium stibogluconate, and increased mouse splenic-pLck-pY394 and -IFN-gamma(+) cells in vivo.
N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine is an N-substituted diamine that is ethylenediamine in which the four amino hydrogens are replaced by 2-pyridylmethyl groups. It has a role as a chelator, an apoptosis inducer and a copper chelator. It is a member of pyridines, a tertiary amino compound and a N-substituted diamine. It is functionally related to an ethylenediamine.
TPI 287 is a synthetic, third generation taxane with potential antineoplastic activity. TPI 287 binds to tubulin and stabilizes microtubules, resulting in inhibition of microtubule assembly/disassembly dynamics, cell cycle arrest at the G2/M phase, and apoptosis.
TPN171 is potent PDE5 inhibitor with subnanomolar potency for PDE5 and good selectivity over PDE6. TPN171 is a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension. TPN171 was proven to exert a longer lasting effect than sildenafil in animal models, providing a foundation for a once-daily oral administration for its clinical use.